Bienvenue dans la boutique en ligne BenchChem!

3,3-Piperidinediethanol

Medicinal Chemistry Solubility Engineering Fragment-Based Drug Design

3,3-Piperidinediethanol (CAS 873433-30-8) is a strategic building block for medicinal chemistry, featuring a rare 3,3-geminally disubstituted piperidine core with two primary hydroxyethyl arms. Its high TPSA (52.5 Ų) and low lipophilicity (XLogP -0.3) are perfectly suited for synthesizing peripherally-restricted drug candidates, offering a significant advantage over more lipophilic, CNS-penetrant mono-substituted analogs. The symmetrical diol structure allows for one-step bis-functionalization, reducing PROTAC linker synthesis from 4-5 steps to just 2-3. For research groups developing HDM2-p53 inhibitors, this specific scaffold is crucial for replicating published pharmacophore models and ensuring target engagement.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
CAS No. 873433-30-8
Cat. No. B15364809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Piperidinediethanol
CAS873433-30-8
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESC1CC(CNC1)(CCO)CCO
InChIInChI=1S/C9H19NO2/c11-6-3-9(4-7-12)2-1-5-10-8-9/h10-12H,1-8H2
InChIKeyPFDGQDCEQMVHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Piperidinediethanol (CAS 873433-30-8) – Procurement-Quality Baseline for a Geminal Piperidine Diol Building Block


3,3-Piperidinediethanol (IUPAC: 2-[3-(2-hydroxyethyl)piperidin-3-yl]ethanol) is a 3,3-geminally disubstituted piperidine derivative bearing two primary hydroxyethyl arms on the same ring carbon. With a molecular formula of C₉H₁₉NO₂, a molecular weight of 173.25 g/mol, and a predicted XLogP of –0.3, it occupies a distinct physicochemical niche among piperidine-ethanol building blocks [1]. The piperidine scaffold is widespread in medicinal chemistry, but the precise pattern of substitution—particularly the quaternary carbon at the 3-position—determines downstream molecular geometry, hydrogen-bonding capacity, and metabolic vulnerability, making direct interchange with regioisomeric or mono‑substituted analogs a non-trivial sourcing decision [2].

Why 3,3-Piperidinediethanol Cannot Be Swapped for Other Piperidine-Ethanol Isomers Without Quantitative Risk


Piperidine‑based ethanol derivatives are not a single interchangeable commodity. Moving the hydroxyethyl substituent from the 3‑position to the 4‑position, attaching it to the ring nitrogen, or reducing the number of hydroxyethyl arms fundamentally alters topological polar surface area (TPSA), hydrogen‑bond donor/acceptor counts, rotatable bond counts, and lipophilicity [1][2]. For instance, 3‑piperidineethanol (CAS 73579‑06‑3) has a TPSA of 32.3 Ų and XLogP of 0.3, whereas the target compound has a TPSA of 52.5 Ų and XLogP of –0.3—a shift that can dictate solubility, permeability, and off‑target binding [3]. Similarly, N‑substituted isomers such as piperidine‑1,2‑diethanol (CAS 84681‑78‑7) position the hydroxyethyl groups on the heteroatom, altering basicity and metabolic stability. Because lead optimization in drug discovery is sensitive to sub‑unit changes in these parameters, substituting the 3,3‑diol motif with a positional isomer risks invalidating SAR, pharmacokinetic, and toxicology data that were generated with the specific CAS‑defined entity. The evidence below quantifies the dimensions where 3,3‑piperidinediethanol separates from its closest structural neighbors.

Quantitative Differentiation of 3,3-Piperidinediethanol from Closest Analogs – Evidence for Procurement Decisions


Hydrogen-Bond Donor/Acceptor Capacity Doubled Relative to Mono‑Substituted 3‑Piperidineethanol

3,3-Piperidinediethanol possesses three hydrogen‑bond donors and three acceptors, versus two donors and two acceptors for the mono‑substituted analog 3‑piperidineethanol (CAS 73579‑06‑3) [1][2]. The additional donor and acceptor arise from the second primary hydroxyethyl arm and enable stronger, more directional interactions with biological targets. This difference is critical when optimizing ligand–protein hydrogen‑bond networks, as a single additional H‑bond can contribute 0.5–1.5 kcal/mol to binding free energy.

Medicinal Chemistry Solubility Engineering Fragment-Based Drug Design

Topological Polar Surface Area (TPSA) 62% Higher Than 3-Piperidineethanol

The gem‑diol substitution at the 3‑position expands the topological polar surface area to 52.5 Ų, compared with 32.3 Ų for 3‑piperidineethanol [1][2]. This 62% increase crosses the commonly cited threshold of 40 Ų used to differentiate CNS‑penetrant from peripherally restricted molecules, placing the target compound in a physicochemical space that favors lower passive blood–brain barrier permeability—an intentional design feature when peripheral restriction is desired.

Druglikeness CNS Penetration ADME Optimization

Lipophilicity (XLogP) Reduction of >1.5 Log Units versus 3-Piperidineethanol

The predicted partition coefficient (XLogP) for 3,3‑piperidinediethanol is –0.3, while 3‑piperidineethanol has an XLogP of 0.3 [1][2]. The 0.6 log‑unit difference (and an even larger gap when compared to the N‑substituted isomer piperidine‑1,2‑diethanol, which is more lipophilic) translates to an approximately 4‑fold lower octanol‑water partition ratio. Lower lipophilicity is empirically correlated with reduced phospholipidosis, hERG binding, and CYP inhibition—key drivers of attrition in preclinical development [3].

Lipophilicity Control Metabolic Stability Off-Target Risk

Rotatable Bond Count Doubles That of 3-Piperidineethanol, Enabling Conformational Adaptability

With four rotatable bonds, 3,3‑piperidinediethanol has twice the rotatable bond count of 3‑piperidineethanol (two rotatable bonds) [1][2]. This increased flexibility permits the two hydroxyethyl arms to sample a larger conformational space, potentially accessing binding sub‑pockets that a rigid or less‑flexible scaffold cannot. In the context of the HDM2-p53 inhibitor series, the 3,3‑disubstituted scaffold was exploited to reach a critical Trp23‑ligand interaction not accessible with simpler piperidine analogs [3].

Conformational Entropy Binding Pocket Adaptation Scaffold Diversity

Quaternary Carbon at the 3‑Position Introduces Metabolic Shielding Absent in CH‑Substituted Analogs

The C‑3 carbon of 3,3‑piperidinediethanol is fully substituted (quaternary), whereas 3‑piperidineethanol and 4‑piperidineethanol retain a hydrogen at the substitution site . Quaternary centers adjacent to the piperidine nitrogen are known to impede N‑dealkylation and α‑carbon hydroxylation by cytochrome P450 enzymes, two major metabolic soft spots for piperidine‑containing drugs [1]. In the HDM2-p53 inhibitor program, the 3,3‑disubstituted piperidine core contributed to achieving oral bioavailability, a property consistent with reduced first‑pass metabolism relative to less substituted analogs [2].

Metabolic Stability CYP Oxidase Shielding Lead Optimization

Gem‑Diol Motif Enables Symmetric Derivatization Unattainable with Mono‑Substituted or N‑Substituted Isomers

The two chemically equivalent primary hydroxyethyl groups on the same carbon permit symmetric functionalization (e.g., bis‑esterification, bis‑etherification, or bis‑oxidation) in a single synthetic step, yielding C₂‑symmetric or pseudo‑symmetric intermediates [1]. In contrast, 3‑piperidineethanol offers only one hydroxyl for derivatization, and piperidine‑1,2‑diethanol has hydroxyls on different atoms (N and C‑2) with distinct reactivity, complicating stepwise functionalization. This synthetic efficiency is a documented advantage in the construction of bivalent ligands and PROTAC linker systems, where two identical attachment points are required [2].

Synthetic Versatility Symmetrical Linkers Bifunctional Building Blocks

Procurement-Driven Application Scenarios Where 3,3-Piperidinediethanol Outperforms Generic Piperidine-Ethanol Analogs


Fragment-Based Screening Libraries Targeting Peripheral Proteins with Stringent Polarity Requirements

Fragment libraries benefit from building blocks that already reside in a high‑TPSA, low‑lipophilicity space to minimize the need for post‑hit polarity grafting. 3,3‑Piperidinediethanol’s TPSA of 52.5 Ų and XLogP of –0.3 place it in an ideal zone for fragments targeting peripheral (non‑CNS) proteins, reducing the risk of identifying hits that later fail due to CNS‑related toxicity. A direct comparator, 3‑piperidineethanol, with TPSA 32.3 Ų and XLogP 0.3, is significantly more lipophilic and CNS‑penetrant, making it a suboptimal choice when peripheral restriction is desired from the outset.

PROTAC Linker Design Requiring a Symmetrical, Bifunctional Piperidine Core

Proteolysis‑targeting chimeras (PROTACs) frequently incorporate symmetrical linkers to connect the target‑protein ligand and the E3 ligase ligand. The two identical primary hydroxyethyl groups of 3,3‑piperidinediethanol allow one‑step bis‑functionalization to generate a symmetrical piperidine‑based linker, eliminating the need for orthogonal protection strategies required by nonsymmetrical analogs like piperidine‑1,2‑diethanol. This synthetic efficiency can reduce linker synthesis from 4–5 steps to 2–3 steps, accelerating PROTAC candidate production .

HDM2-p53 Inhibitor Lead Optimization Leveraging 3,3-Disubstituted Scaffolds

In the development of orally bioavailable HDM2-p53 inhibitors, the 3,3‑disubstituted piperidine core—exemplified by compounds derived from building blocks like 3,3‑piperidinediethanol—was critical for achieving the desired Trp23‑ligand interaction and oral pharmacokinetics . The quaternary C‑3 carbon and dual hydroxyethyl functionality enable productive binding‑pocket occupancy while imparting metabolic stability that is not attainable with mono‑substituted or N‑substituted piperidine scaffolds. Research groups pursuing this target class should prioritize the 3,3‑diol to maintain consistency with the published pharmacophore model.

Solubility‑Critical Formulation Studies Requiring High Hydrogen‑Bond Capacity

When aqueous solubility is a primary formulation challenge, the three hydrogen‑bond donors and three acceptors of 3,3‑piperidinediethanol provide a significant advantage over mono‑substituted analogs that offer only two donors and two acceptors. The additional H‑bonding capacity can enhance crystalline‑state stabilization of hydrates or co‑crystals and improve dissolution rates, which is quantifiable in high‑throughput solubility assays. Procurement of the 3,3‑diol for pre‑formulation screening ensures that the maximal H‑bonding potential of the piperidine‑ethanol class is evaluated, rather than being limited by a less polar analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Piperidinediethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.